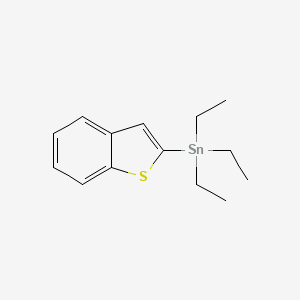
(1-Benzothiophen-2-yl)(triethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzothiophen-2-yl)(triethyl)stannane is an organotin compound that features a benzothiophene moiety bonded to a triethylstannane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-2-yl)(triethyl)stannane typically involves the reaction of benzothiophene derivatives with triethylstannane under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where benzothiophene is reacted with triethylstannane in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzothiophen-2-yl)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while substitution reactions can produce various benzothiophene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(1-Benzothiophen-2-yl)(triethyl)stannane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-Benzothiophen-2-yl)(triethyl)stannane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis, facilitating the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-Benzothiophen-2-yl)(triethyl)stannane include:
Benzothiophene: A simpler structure without the triethylstannane group.
(1-Benzothiophen-2-yl)(tributyl)stannane: A similar compound with tributylstannane instead of triethylstannane.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiophene moiety with the triethylstannane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
60981-54-6 |
|---|---|
Molekularformel |
C14H20SSn |
Molekulargewicht |
339.1 g/mol |
IUPAC-Name |
1-benzothiophen-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H5S.3C2H5.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-2;/h1-5H;3*1H2,2H3; |
InChI-Schlüssel |
QDCOMUKUPBXDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C1=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



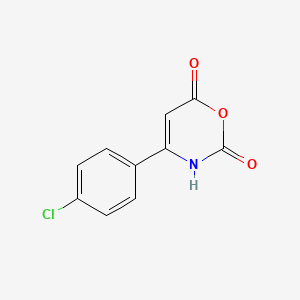
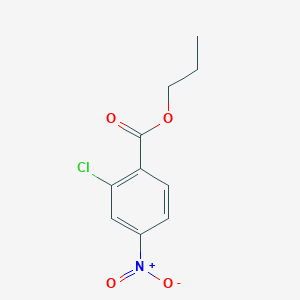



![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
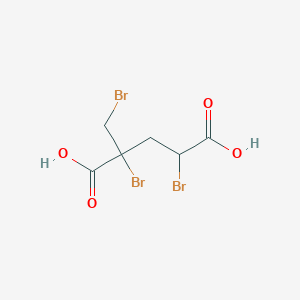
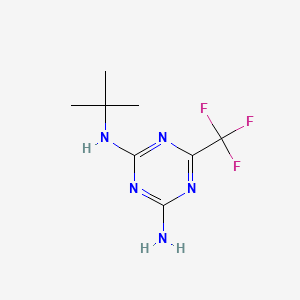


![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)

![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
